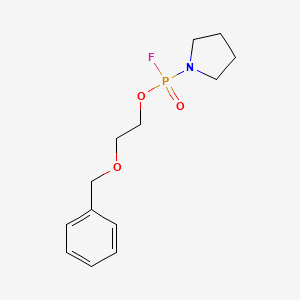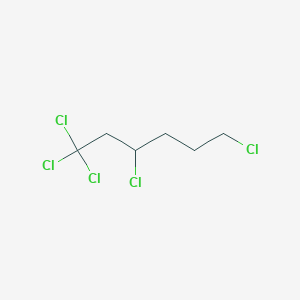
N,N-diethylnon-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylnon-2-en-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a non-2-en-1-amine structure with two ethyl groups attached to the nitrogen atom. It is a secondary amine due to the presence of two alkyl groups bonded to the nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylnon-2-en-1-amine can be achieved through various methods. One common approach involves the alkylation of non-2-en-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Raw Material Mixing: Non-2-en-1-amine is mixed with ethyl halide in the presence of a base such as sodium hydroxide.
Synthetic Reaction: The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of this compound.
Purification: The product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethylnon-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N,N-diethylnon-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-diethylnon-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include nucleophilic substitution and addition reactions, which lead to the formation of new chemical entities with distinct properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-ethylethanamine: A secondary amine with one ethyl group attached to the nitrogen atom.
N-methyl-1-propanamine: A secondary amine with one methyl and one propyl group attached to the nitrogen atom.
Uniqueness
N,N-diethylnon-2-en-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the non-2-en-1-amine backbone and the two ethyl groups make it a versatile compound with diverse reactivity and applications. Its ability to undergo various chemical transformations and its role as a precursor in the synthesis of complex molecules highlight its significance in both research and industrial contexts.
Eigenschaften
| 86112-00-7 | |
Molekularformel |
C13H27N |
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
N,N-diethylnon-2-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h11-12H,4-10,13H2,1-3H3 |
InChI-Schlüssel |
JEJNLXUMUGBQAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)


![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
